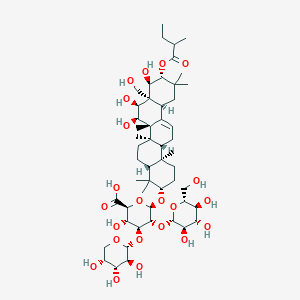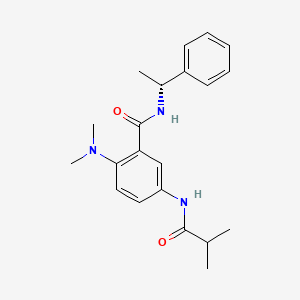
Saniculoside R-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saniculoside R 1 is a new triterpenoid saponin from Sanicula europaea.
Applications De Recherche Scientifique
Anti-HIV Activity
Extracts from Sanicula europaea L., containing saniculoside N, a compound closely related to Saniculoside R-1, demonstrated anti-HIV activity. The 50% ethanolic extract of the aerial parts of Sanicula europaea L. showed the highest activity, with rosmarinic acid being the principal active substance (Arda et al., 1997).
Antioxidant Properties
A study on Eryngium alpinum L. (Apiaceae) roots highlighted the radical scavenging properties of R-(+)-3'-O-beta-D-glucopyranosyl rosmarinic acid, a new derivative of rosmarinic acid, which was found in higher content in the aerial parts of Sanicula europaea L. This compound demonstrated antioxidant capacity, suggesting its potential as a natural antioxidant source (Le Claire et al., 2005).
Pharmacokinetics in Traditional Chinese Medicine
Sanqi, a traditional Chinese medicine, contains notoginsenoside R1, a compound structurally similar to this compound. A study investigated the pharmacokinetic behavior of active constituents like notoginsenoside R1 in Sanqi, providing insights into the absorption and metabolism of such compounds in traditional medicinal use (Xiao-Ming Liu et al., 2013).
Skin Anti-Ageing Potential
Ocimum sanctum Linn., which contains compounds structurally related to this compound, was found to have skin anti-ageing activity. The study focused on anti-collagenase, anti-elastase, and anti-hyaluronidase activities, with rosmarinic acid being a major compound responsible for these effects. This suggests the potential use of this compound in cosmetic and cosmeceutical applications for skin ageing (Chaiyana et al., 2019).
Propriétés
Numéro CAS |
204331-80-6 |
|---|---|
Formule moléculaire |
C52H84O22 |
Poids moléculaire |
1061.22 |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3-hydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((3S,4aR,6aR,6bS,7R,8S,8aR,9R,10R,12aS,14aR,14bR)-7,8,9-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-10-((2-methylbutanoyl)oxy)-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy)-4-(((2R,3S,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C52H84O22/c1-10-21(2)43(67)74-41-40(64)52(20-54)23(17-47(41,3)4)22-11-12-27-49(7)15-14-28(48(5,6)26(49)13-16-50(27,8)51(22,9)38(62)39(52)63)70-46-37(73-45-33(60)31(58)30(57)25(18-53)69-45)35(34(61)36(72-46)42(65)66)71-44-32(59)29(56)24(55)19-68-44/h11,21,23-41,44-46,53-64H,10,12-20H2,1-9H3,(H,65,66)/t21?,23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34-,35-,36-,37+,38-,39+,40-,41-,44+,45-,46+,49-,50+,51-,52-/m0/s1 |
Clé InChI |
ARQLEOCMMPMRQH-ULDGSTSNSA-N |
SMILES |
CCC(C(O[C@H]1[C@@H]([C@@]2([C@@H]([C@@H]([C@@]3(C([C@@H]2CC1(C)C)=CC[C@@H]4[C@]5(CC[C@@H](C(C)([C@@H]5CC[C@@]34C)C)O[C@@H]6O[C@H](C(O)=O)[C@H]([C@@H]([C@H]6O[C@@H]7O[C@@H]([C@H]([C@@H]([C@H]7O)O)O)CO)O[C@H]8OC[C@H]([C@H]([C@@H]8O)O)O)O)C)C)O)O)CO)O)=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Saniculoside R 1; Saniculoside R-1; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)











